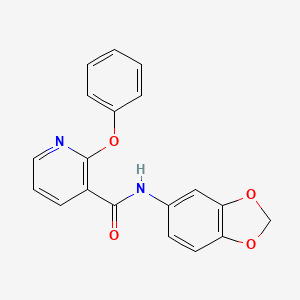
N-(2H-1,3-benzodioxol-5-il)-2-fenoxipirida-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring fused to a pyridine carboxamide moiety, which imparts distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Mecanismo De Acción
Target of Action
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide, also known as MFCD00245732, primarily targets multiple tyrosine kinases, including c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These targets play crucial roles in cell signaling pathways that regulate cellular proliferation, survival, and differentiation .
Mode of Action
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide acts as a selective multi-targeted tyrosine kinase inhibitor . It suppresses the activity of its targets, thereby inhibiting the signaling pathways they regulate . Additionally, this compound suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The biochemical pathways affected by N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide are those regulated by its target tyrosine kinases . The suppression of these kinases disrupts the signaling pathways they control, leading to downstream effects such as inhibited cell proliferation and survival .
Pharmacokinetics
It is known to be orally available
Result of Action
The molecular and cellular effects of N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide’s action include the suppression of cell proliferation and survival due to its inhibition of key tyrosine kinases . Additionally, by suppressing Rad51, a critical component of double-stranded DNA repair, this compound may induce DNA damage in cancer cells .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with enzymes such as cyclooxygenase (COX), potentially acting as an inhibitor . This interaction could influence the biosynthesis of prostaglandins, which play important roles in various biological responses .
Cellular Effects
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide may have effects on various types of cells and cellular processes. For instance, it has been shown to exhibit cytotoxic activity against the HeLa cervical cancer cell line . Its influence on cell function could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand like BINAP, under basic conditions provided by cesium carbonate . The reaction is carried out with 3-bromoindoles, which are prepared by introducing a benzodioxole group at the N1-position using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one: Used in organic synthesis and as an intermediate in the preparation of other compounds.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide stands out due to its unique combination of a benzodioxole ring and a pyridine carboxamide moiety, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly makes it a promising candidate for anticancer research.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(21-13-8-9-16-17(11-13)24-12-23-16)15-7-4-10-20-19(15)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKJGPBOFVDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)
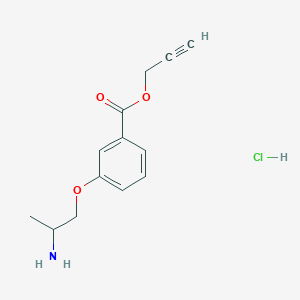
![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2363184.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)
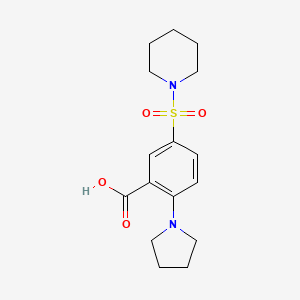
![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)
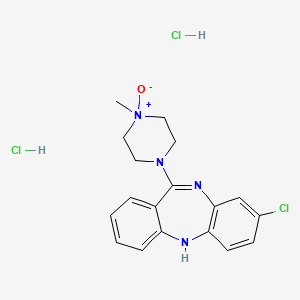
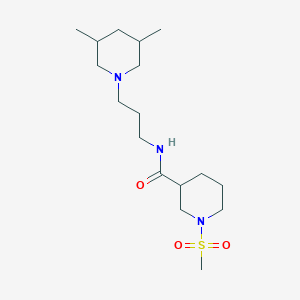
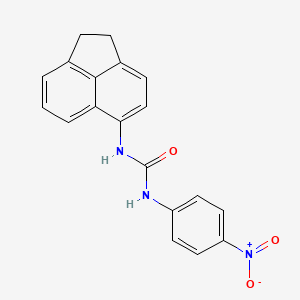
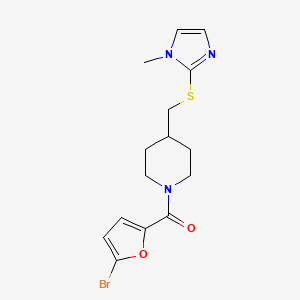
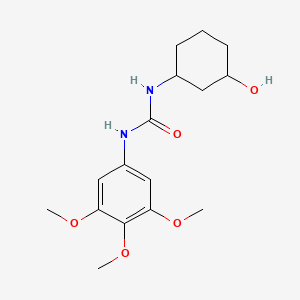
![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)
